molecular formula C9H9NO3 B2895756 Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile CAS No. 33630-46-5

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile

Cat. No.: B2895756
CAS No.: 33630-46-5
M. Wt: 179.175
InChI Key: VHGYYIXSLHYRBH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile are currently unknown. This compound is a phenolic glycoside , which suggests that it may interact with a variety of biological targets, including enzymes and receptors

Mode of Action

As a phenolic glycoside , it may exert its effects through interactions with various biological targets. These interactions could lead to changes in cellular processes, but more research is needed to elucidate the specifics of these interactions.

Biochemical Pathways

Given its classification as a phenolic glycoside , it may be involved in a variety of biochemical pathways

Result of Action

As a phenolic glycoside , it may have a variety of effects on cells, potentially influencing processes such as signal transduction, enzyme activity, and receptor binding. More research is needed to describe these effects in detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile can be synthesized from vanillyl alcohol and sodium cyanide . The reaction involves the conversion of vanillyl alcohol to the corresponding nitrile under basic conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydroxy(4-hydroxy-3-methoxyphenyl)acetonitrile is unique due to its specific combination of hydroxyl and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGYYIXSLHYRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(C#N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346029
Record name 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33630-46-5
Record name 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hydroxy-(4-hydroxy-3-methoxy-phenyl)-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium cyanide (10.2 g) is dissolved in water (40 ml) and cooled to 0° C. A second solution comprising vanillin (15.5 g) and ethanol (30 ml) is added at 0° C. Now, concentrated hydrochloric acid (28.5 g 32%) is added to the mixture at 0 to +5° C. within 30 to 45 minutes and the dropping funnel is rinsed with water (10 ml). After confirming that the conversion has proceeded to a satisfactory level by HPLC, the mixture is worked up by extracting repeatedly with t-butyl methyl ether (3×50 ml). The collected organic phases are washed twice with 10% aqueous bisulfite (50 ml) and once with water (40 ml). Finally, the product solution is dried and the solvent is evaporated in vacuum to yield the crude product as a yellow oil, which crystallized on standing (mp 80-81° C.). If the already pure product needs further purification, it can be crystallized from ether/hexane (m.p82-83° C.).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
28.5 g
Type
reactant
Reaction Step Three

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